N-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that features a benzothiazole ring fused with a piperidine ring and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. Common synthetic methods include:
Condensation Reactions: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Cyclization Reactions: Cyclization of thioamides or carbamothioates in the presence of a base can also yield benzothiazole derivatives.
For the piperidine ring, standard organic synthesis techniques such as nucleophilic substitution or reductive amination are employed.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles could be applied to scale up the synthesis efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form corresponding phenol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the piperidine ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenol derivatives, while reduction of nitro groups results in amines .
Scientific Research Applications
N-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its benzothiazole moiety.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N’- (1,3-benzothiazol-2-yl)-arylamides: These compounds also feature a benzothiazole ring and have shown significant antibacterial activity.
Aminothiazole-Linked Metal Chelates: These compounds have similar structural features and are used in various biological applications.
Uniqueness
N-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to its combination of a benzothiazole ring with a piperidine ring and a cyclopropanesulfonamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-22-13-3-2-4-14-15(13)17-16(23-14)19-9-7-11(8-10-19)18-24(20,21)12-5-6-12/h2-4,11-12,18H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSYVRLJTZEWQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCC(CC3)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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